molecular formula C17H12BrNO B496975 N-(2-bromophenyl)-2-naphthamide

N-(2-bromophenyl)-2-naphthamide

Cat. No.: B496975
M. Wt: 326.2g/mol
InChI Key: CXPULWFDBKXBAF-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-naphthamide is a brominated aromatic compound featuring a naphthalene carboxamide core substituted with a 2-bromophenyl group. This structure combines the planar aromatic system of naphthalene with the electron-withdrawing bromine atom, which may influence electronic properties, solubility, and biological interactions. The presence of the bromine atom at the ortho position of the phenyl ring may enhance steric effects and alter binding affinities compared to other halogenated or non-halogenated analogs.

Properties

Molecular Formula

C17H12BrNO

Molecular Weight

326.2g/mol

IUPAC Name

N-(2-bromophenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C17H12BrNO/c18-15-7-3-4-8-16(15)19-17(20)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,19,20)

InChI Key

CXPULWFDBKXBAF-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects: The ortho-bromine substituent introduces steric hindrance, which could limit rotational freedom compared to para-substituted analogs like 2-(4-bromophenoxy)-N-(2-naphthyl)acetamide .

Inferences for this compound :

  • The bromophenyl group may enhance antiproliferative activity via similar mechanisms to ’s compound, which showed enhanced potency against K562 cells .
  • Lack of polar groups (e.g., morpholine in ) may reduce enzyme inhibition compared to BChE-targeted analogs .

Enzyme Inhibition Potential

Naphthamide derivatives exhibit diverse enzyme interactions:

Compound Name Enzyme Target Binding Affinity/PDB ID Structural Determinants Reference
N-((1-(2,3-dihydro-1H-inden-2-yl)...) Butyrylcholinesterase PDB ID: 5NN0 Morpholine and dihydroindenyl groups
Hyperzine A (Reference) Acetylcholinesterase PDB ID: 4EY5 Natural alkaloid scaffold

Comparison : The target compound’s bromophenyl group may favor hydrophobic interactions in enzyme pockets but lacks the hydrogen-bonding moieties (e.g., morpholine) critical for high-affinity BChE inhibition .

Recommendations for this compound :

  • Assume similar risks to other brominated amides (e.g., respiratory irritation).
  • Implement standard protocols for halogenated compounds, including fume hood use and waste segregation .

Preparation Methods

Direct Amidation via Coupling Reagents

This approach employs coupling agents to activate 2-naphthoic acid, facilitating reaction with 2-bromoaniline. Triphenyl phosphite, propylphosphonic anhydride (T3P), and thionyl chloride (SOCl₂) are commonly used.

Triphenyl Phosphite-Mediated Coupling

Adapted from the synthesis of N-(4-bromophenyl)-2-naphthamide, 2-naphthoic acid (5 mmol) and 2-bromoaniline (5 mmol) are dissolved in pyridine (30 mL). After stirring at 313 K for 20 minutes, triphenyl phosphite (5 mmol) is added dropwise. The mixture is heated to 373 K for 5 hours, followed by 24 hours at ambient temperature. Quenching with water yields a white solid, which is recrystallized from methanol (89–92% yield).

Advantages : High yield, simple purification.
Limitations : Long reaction time, excess pyridine usage.

T3P/Et₃N System

A method for N-(3-bromophenyl)-2-naphthamide is adaptable. 2-Naphthoic acid (0.043 mmol) and 2-bromoaniline (0.064 mmol) are combined in dimethylformamide (DMF) with triethylamine (Et₃N) and T3P. The reaction proceeds at room temperature for 5 hours, yielding 86% product after filtration.

Advantages : Mild conditions, shorter duration.
Limitations : Higher cost of T3P.

Acid Chloride Intermediate Route

2-Naphthoyl chloride, generated in situ, reacts with 2-bromoaniline under basic conditions.

SOCl₂-Mediated Acid Chloride Formation

Per a microwave-assisted protocol, 2-naphthoic acid (1 mmol) is refluxed with SOCl₂ (5 mL) in acetonitrile (MeCN) under nitrogen. After solvent removal, the residue is treated with 2-bromoaniline (3 mmol) in MeCN, yielding 80–86% product after column chromatography.

Microwave Variation : Irradiation at 80°C for 30 minutes enhances reaction efficiency (300 W power).

Advantages : Rapid synthesis, reduced side products.
Limitations : Handling corrosive SOCl₂ requires precautions.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Purity
Triphenyl phosphitePyridine, P(OPh)₃373 K, 5 h + 24 h RT89–92%>95%
T3P/Et₃NT3P, DMF, Et₃NRT, 5 h86%>90%
SOCl₂ refluxSOCl₂, MeCNReflux, 3.5 h80–86%>90%
Microwave-assistedSOCl₂, MeCN80°C, 30 min85%>92%

Key Findings :

  • Triphenyl phosphite offers the highest yield but requires prolonged heating.

  • T3P balances efficiency and mild conditions, ideal for lab-scale synthesis.

  • Microwave-assisted SOCl₂ method reduces time by 85% compared to reflux.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 10.58 (1H, NH), 8.58–7.40 (aromatic protons).

  • IR (KBr): 3377 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

  • Melting Point : 490–492 K (similar to N-(4-bromophenyl) analog).

Purity Assessment

Recrystallization from methanol or petroleum ether achieves >95% purity. Chromatography (silica gel, ethyl acetate/methanol) resolves minor impurities.

Challenges and Optimization Opportunities

  • Regioselectivity : Direct bromination of N-phenyl-2-naphthamide risks para/meta byproducts. Using pre-brominated aniline avoids this.

  • Solvent Selection : Pyridine aids solubility but complicates recycling. DMF/MeCN offers alternatives.

  • Scale-Up : Microwave methods face scalability limits; continuous flow systems (cf. ) could bridge this gap.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(2-bromophenyl)-2-naphthamide?

The synthesis involves coupling 2-naphthoic acid derivatives with 2-bromoaniline. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., dimethylformamide or tetrahydrofuran) to form the reactive intermediate.
  • Nucleophilic substitution : Control temperature (typically 0–25°C) and pH to minimize side reactions.
  • Purification : Column chromatography or recrystallization to isolate the product with ≥95% purity .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Structural confirmation : Use 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and FTIR to verify functional groups and connectivity.
  • Purity assessment : HPLC with UV detection or GC-MS for trace impurity analysis.
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities .

Q. How can solubility and stability profiles of this compound be determined under experimental conditions?

  • Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC or TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-response validation : Replicate assays across independent labs to confirm IC50_{50} values.
  • Target specificity profiling : Use CRISPR/Cas9-knockout models to isolate off-target effects.
  • Meta-analysis : Compare datasets from (antimicrobial activity) and (enzyme inhibition) to identify context-dependent mechanisms .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in cellular models?

  • Receptor binding assays : Radioligand displacement studies (e.g., 3H^3 \text{H}-labeled competitors) to quantify affinity.
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling cascades.
  • In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses with targets like kinase domains .

Q. How can researchers address inconsistencies in spectral data during structural characterization?

  • Multi-technique validation : Cross-reference NMR data with X-ray crystallography (e.g., ’s triclinic crystal system parameters).
  • Isotopic labeling : Use 15N^{15} \text{N}- or 13C^{13} \text{C}-enriched samples to resolve overlapping signals.
  • Computational modeling : DFT calculations (e.g., Gaussian 09) to predict vibrational spectra and compare with experimental IR .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

  • Strict QC protocols : Enforce ≥98% purity (via HPLC) and consistent particle size distribution (dynamic light scattering).
  • Stability-indicating assays : Monitor degradation products under storage conditions (-20°C, desiccated).
  • Bioactivity normalization : Adjust dosing based on molarity rather than mass .

Methodological Considerations

  • Data repositories : Cross-validate physicochemical properties (e.g., melting point, logP) with PubChem or ChemSpider entries ().
  • Ethical sourcing : Avoid commercial databases like BenchChem () in favor of peer-reviewed crystallography datasets ().
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group bioactivity comparisons.

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